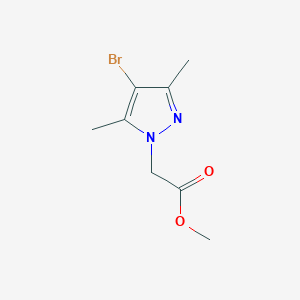

methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNTXKDWQXWHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced forms of the pyrazole derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmacological agent. Its derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds showed significant antimicrobial activity against various bacterial strains. This compound was identified as a lead compound due to its efficacy against resistant strains of bacteria, suggesting its potential as a scaffold for developing new antibiotics.

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests effectively.

Data Table: Efficacy of this compound in Pest Control

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table illustrates the effectiveness of this compound in controlling common agricultural pests, highlighting its potential use in integrated pest management strategies.

Material Science

In material science, this compound has been explored for its role in synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This is particularly useful in developing materials for high-performance applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromine and ester groups can enhance its binding affinity and specificity towards these targets . The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Molecular Formula : C₉H₁₃BrN₂O₂

Molecular Weight : 261.11 g/mol

CAS RN : 175137-54-9 (same as methyl ester in ; likely a catalog error; ethyl ester CAS should differ).

This ethyl ester analog differs only in the alkyl group of the ester (ethyl vs. methyl). The ethyl variant is less polar, leading to lower solubility in polar solvents compared to the methyl derivative. Hydrolysis rates are slower for ethyl esters due to steric hindrance, making the methyl ester more reactive in nucleophilic substitution or hydrolysis reactions .

4-Bromo-3,5-dimethylpyrazole

Molecular Formula : C₅H₇BrN₂

Molecular Weight : 175.02 g/mol

CAS RN : 3398-16-1

Melting Point : 120–124°C .

This core pyrazole lacks the acetate side chain, resulting in reduced solubility in organic solvents and inability to act as a bidentate ligand. The absence of the ester group limits its utility in metal coordination chemistry compared to the target compound .

Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Molecular Formula: C₈H₁₁BrN₂O₂ Molecular Weight: 247.09 g/mol CAS RN: 5775-89-3 . This positional isomer has the bromine and methyl groups on different pyrazole ring positions.

Physicochemical and Functional Properties

Table 1: Key Properties of Methyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and Analogs

| Compound | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|

| This compound | 247.09 | 175137-54-9 | High reactivity due to methyl ester; potential ligand for Co(II) complexes. |

| Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 261.11 | Not listed | Slower hydrolysis; lower polarity. |

| 4-Bromo-3,5-dimethylpyrazole | 175.02 | 3398-16-1 | High melting point; limited solubility. |

| Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | 247.09 | 5775-89-3 | Positional isomer; altered metal-binding sites. |

Biological Activity

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemistry.

Overview of this compound

This compound is characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring. Pyrazole derivatives have garnered attention due to their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Interaction with Enzymes

This compound plays a significant role in various biochemical reactions by interacting with enzymes and proteins. It has been shown to inhibit certain metabolic enzymes, thereby influencing cellular metabolism and signaling pathways. For instance, studies indicate that this compound can modulate the activity of key signaling molecules involved in cancer progression .

Cellular Effects

The compound's effects on cellular processes are profound. It has been reported to affect gene expression and cellular metabolism significantly. Notably, it can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Binding : The compound can bind to specific enzymes or receptors, leading to either inhibition or activation of their functions.

- Microtubule Destabilization : Certain studies have shown that this compound acts as a microtubule-destabilizing agent, which is crucial for its anticancer activity against various cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Anticancer Activity

A significant body of research highlights the anticancer potential of pyrazole derivatives. For instance:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 2.43 - 7.84 | MDA-MB-231 |

| This compound | 4.98 - 14.65 | HepG2 |

These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .

Mechanistic Insights

Further investigations into the mechanisms of action reveal that this compound can disrupt microtubule assembly at concentrations as low as 20 μM. This disruption is linked to enhanced apoptosis through caspase activation .

Applications in Medicinal Chemistry

The biological activities of this compound make it a promising candidate in medicinal chemistry:

Anticancer Agents : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer therapies.

Agrochemicals : The compound's structure allows for modifications that could lead to effective herbicides or fungicides .

Q & A

Q. What are the established synthetic routes for methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with 4-bromo-3,5-dimethyl-1H-pyrazole. A common approach includes:

Acetylation: Reacting the pyrazole core with methyl chloroacetate or acetyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage.

Catalysis: Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Purification: Column chromatography or recrystallization to isolate the product.

Optimization strategies:

- Varying reaction temperatures (60–100°C) to balance yield and side-product formation.

- Screening solvents (e.g., THF, DCM) for solubility and reactivity.

- Adjusting stoichiometric ratios (e.g., 1:1.2 pyrazole:acetylating agent) to maximize conversion .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, pyrazole protons at δ 6.2–6.5 ppm).

- ¹³C NMR: Confirms carbonyl (C=O) at ~170 ppm and quaternary carbons.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 289.05 for C₉H₁₂BrN₂O₂).

- X-ray Crystallography: Resolves 3D structure, bond angles, and substituent orientation (if crystalline) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

- Medicinal Chemistry:

- Target: COX-2 inhibition (anti-inflammatory activity). Optimize substituents (e.g., bromine for enhanced binding affinity).

- Assays: In vitro enzyme inhibition assays with IC₅₀ determination.

- Materials Science:

- Polymer Modification: Incorporation into copolymers to improve thermal stability (TGA analysis) and mechanical properties (DSC for Tg measurement) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at the 4-position of the pyrazole ring acts as a leaving group, enabling:

- SN2 Reactions: Substitution with nucleophiles (e.g., NaN₃, KCN) under polar aprotic solvents (DMF, DMSO).

- Kinetic Studies: Monitor reaction rates via HPLC to compare with non-brominated analogs.

- Computational Modeling: DFT calculations (e.g., Gaussian 09) to analyze transition states and activation energies .

Q. What computational tools are recommended for predicting synthetic pathways or bioactivity?

Methodological Answer:

- Retrosynthetic Analysis: Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes.

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., COX-2).

- QSAR Models: Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, t-tests) to identify outliers.

- Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ measurement methods).

- Mechanistic Validation: Use knockout models (e.g., CRISPR-edited cells) to confirm target specificity .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

Methodological Answer:

- Fate Studies:

- Hydrolysis: Expose compound to buffers at varying pH (3–9) and analyze degradation via LC-MS.

- Photolysis: Use UV chambers to simulate sunlight exposure.

- Ecotoxicology:

Q. How should biological activity screening be designed to ensure reproducibility?

Methodological Answer:

- Dose-Response Curves: Test 5–7 concentrations in triplicate, using positive controls (e.g., aspirin for COX inhibition).

- Cell Viability: Include MTT or resazurin assays to rule out cytotoxicity.

- Blinding: Randomize sample processing to minimize bias.

- Data Normalization: Express activity as % inhibition relative to vehicle controls .

Q. What strategies enhance the compound’s stability in formulation studies?

Methodological Answer:

Q. How can structural analogs be systematically compared to identify structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Replace bromine with Cl, I, or CF₃; vary ester groups (ethyl, propyl).

- SAR Workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.